Tert-butyl 2-(2,5-difluorophenyl)piperazine-1-carboxylate
Description
Tert-butyl 2-(2,5-difluorophenyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate group at position 1 and a 2,5-difluorophenyl substituent at position 2. This compound is of interest in medicinal chemistry due to the piperazine scaffold's versatility in drug design, particularly for central nervous system (CNS) targets.
Properties
Molecular Formula |
C15H20F2N2O2 |
|---|---|
Molecular Weight |
298.33 g/mol |
IUPAC Name |
tert-butyl 2-(2,5-difluorophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-7-6-18-9-13(19)11-8-10(16)4-5-12(11)17/h4-5,8,13,18H,6-7,9H2,1-3H3 |
InChI Key |
IJWPUVLACAHXMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 2-(2,5-difluorophenyl)piperazine-1-carboxylate generally follows these steps:
Step 1: Preparation of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)
This is commercially available or prepared by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.Step 2: Introduction of the 2,5-difluorophenyl substituent
The key step is the alkylation or arylation of the piperazine nitrogen or carbon with a 2,5-difluorophenyl-containing reagent. Common methods include:- Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) between a halogenated difluorobenzene and N-Boc-piperazine.
- Nucleophilic substitution of a halogenated difluorophenylmethyl halide with N-Boc-piperazine.
Step 3: Purification and isolation
The crude product is purified by column chromatography or recrystallization to obtain the pure this compound.
Specific Experimental Procedures and Conditions
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Alkylation of N-Boc-piperazine with 2,5-difluorophenylmethyl bromide | N-Boc-piperazine, 2,5-difluorophenylmethyl bromide, base (e.g., K2CO3 or NaH), solvent (DMF or DMSO), 80-100°C, 12-24h | 40-70% | Moderate yields; requires careful control to avoid over-alkylation |
| Pd-catalyzed cross-coupling | 2,5-difluorobromobenzene, N-Boc-piperazine, Pd2(dba)3 (2%), BINAP (4%), sodium tert-butoxide, toluene, 70°C, 1.5h | ~95% | High yield, cleaner reaction, requires Pd catalyst and ligand |
| Reductive amination with 2,5-difluorobenzaldehyde | 2,5-difluorobenzaldehyde, N-Boc-piperazine, sodium triacetoxyborohydride, HOAc/DCM, RT, 2h | ~68% | Useful for introducing benzyl substituent; mild conditions |
Example from Literature
A representative synthesis involves the palladium-catalyzed coupling of 1-bromo-2,3-difluorobenzene with N-Boc-piperazine:
- Mix 1-bromo-2,3-difluorobenzene (2.68 mmol), Pd2(dba)3 (2 mol%), BINAP ligand (4 mol%), sodium tert-butoxide (4.02 mmol), and N-Boc-piperazine (2.68 mmol) in dry toluene (5 mL).
- Stir the mixture at 70°C for 90 minutes under nitrogen atmosphere.
- Filter the reaction mixture through Celite, wash with ethyl acetate, and evaporate the solvent.
- Purify via flash chromatography (40% ethyl acetate in hexane) to yield the product as a pale yellow solid with 95% yield.
- Characterization: ^1H NMR shows tert-butyl singlet at 1.38 ppm, piperazine methylene protons at 2.91 and 3.48 ppm, aromatic protons between 6.55-6.83 ppm. ESI-MS confirms molecular ion [M+Na]+ at m/z 321.
This method offers high efficiency and selectivity for the desired this compound.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Alkylation with difluorophenylmethyl halide | N-Boc-piperazine, 2,5-difluorophenylmethyl bromide, K2CO3, DMF | 80-100°C, 12-24h | 40-70 | Simple reagents, straightforward | Moderate yield, risk of side reactions |
| Pd-catalyzed Buchwald-Hartwig coupling | 2,5-difluorobromobenzene, N-Boc-piperazine, Pd2(dba)3, BINAP, NaOtBu, toluene | 70°C, 1.5h | ~95 | High yield, clean reaction | Requires expensive catalyst, inert atmosphere |
| Reductive amination | 2,5-difluorobenzaldehyde, N-Boc-piperazine, NaBH(OAc)3, HOAc/DCM | RT, 2h | ~68 | Mild conditions, selective | Lower yield, longer reaction time |
Analytical and Purification Techniques
- Chromatography : Silica gel flash chromatography with ethyl acetate/hexane mixtures is commonly used to purify the product.
- Spectroscopy : ^1H NMR, ^13C NMR, and mass spectrometry confirm the structure and purity.
- Crystallization : Sometimes employed to obtain solid products with high purity.
Summary of Research Findings
- The palladium-catalyzed cross-coupling method is the most efficient and high-yielding for preparing this compound.
- Alkylation methods are viable but often give moderate yields and require careful optimization.
- Protecting the piperazine nitrogen with a tert-butyl carbamate group is essential to prevent unwanted side reactions during arylation or alkylation.
- Reaction conditions such as solvent choice (toluene, DMF), base (NaOtBu, K2CO3), temperature, and time critically affect yield and purity.
- Purification by chromatography and characterization by NMR and MS are standard.
Chemical Reactions Analysis
Tert-butyl 2-(2,5-difluorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
Tert-butyl 2-(2,5-difluorophenyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 2-(2,5-difluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The piperazine ring in the compound can interact with various enzymes and receptors, modulating their activity. The difluorophenyl group enhances the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular targets involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers on the Piperazine Ring
Tert-butyl 4-(3,5-difluorophenyl)piperazine-1-carboxylate (Compound 22)
- Structure : The difluorophenyl group is at position 4 of the piperazine ring.
- Synthesis : Prepared via Buchwald-Hartwig coupling of tert-butyl piperazine-1-carboxylate with 1-bromo-3,5-difluorobenzene (62% yield) .
- Key Differences : Positional isomerism alters electronic distribution and steric accessibility. The 4-substituted derivative may exhibit different receptor binding profiles compared to the 2-substituted target compound.
Tert-butyl 3-(3,4-difluorophenyl)piperazine-1-carboxylate
- Structure : Features a 3,4-difluorophenyl group at position 3 of piperazine.
Substituent Variations on the Aromatic Ring
Tert-butyl 4-(3-(trifluoromethyl)benzyl)piperazine-1-carboxylate
- Structure : Contains a trifluoromethylbenzyl group at position 3.
- Key Differences : The trifluoromethyl group is more electron-withdrawing than fluorine, increasing resistance to oxidative metabolism. This compound's higher molecular weight (C23H34BF3N2O4) may reduce blood-brain barrier penetration compared to the target compound .
Tert-butyl 4-(5-iodopyridin-3-yl)piperazine-1-carboxylate
- Structure : Substituted with a 5-iodopyridin-3-yl group.
Functional Group Modifications
Tert-butyl 4-(2-(4-chlorophenoxy)acetyl)piperazine-1-carboxylate
- Structure: Features an acetyl linker with a 4-chlorophenoxy group.
Tert-butyl N-[(2,5-difluorobenzoyl)amino]carbamate
Physicochemical Properties
| Property | Target Compound | 4-(3,5-Difluorophenyl) Analog | 3-(3,4-Difluorophenyl) Analog |
|---|---|---|---|
| Molecular Weight | 310.3 g/mol | 310.3 g/mol | 310.3 g/mol |
| LogP (Estimated) | ~2.8 | ~2.8 | ~3.1 |
| Hydrogen Bond Acceptors | 4 | 4 | 4 |
| Rotatable Bonds | 4 | 4 | 4 |
- Key Insight : Fluorine substitution minimally affects molecular weight but significantly influences lipophilicity and metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
